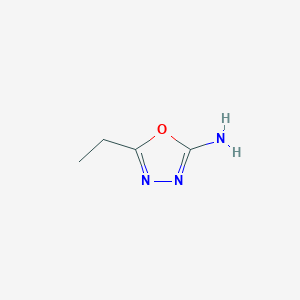
(2,6-Dimethylphenyl)hydrazine
Vue d'ensemble
Description
“(2,6-Dimethylphenyl)hydrazine” is a chemical compound with the molecular formula C8H12N2 . It is a solid substance and is often found in the form of its hydrochloride salt .
Molecular Structure Analysis
The molecular structure of “(2,6-Dimethylphenyl)hydrazine” consists of a phenyl ring (a hexagonal ring of carbon atoms) with two methyl groups (CH3) attached at the 2nd and 6th positions, and a hydrazine group (NH2NH2) attached to the phenyl ring . The InChI code for this compound isInChI=1S/C8H12N2/c1-6-4-3-5-7(2)8(6)10-9/h3-5,10H,9H2,1-2H3 . Physical And Chemical Properties Analysis
“(2,6-Dimethylphenyl)hydrazine” has a molecular weight of 136.19 g/mol . Its hydrochloride salt has a molecular weight of 172.66 g/mol . The compound is a solid at room temperature .Applications De Recherche Scientifique
Synthesis of Two-Dimensional Manganese-Based Materials
“(2,6-Dimethylphenyl)hydrazine” can be utilized in the synthesis of two-dimensional (2D) manganese-based materials. These materials have gained attention due to their unique physical, chemical, and electrochemical properties. They are particularly advantageous in electrochemical energy storage and catalysis because of their high surface area-to-volume ratio, wide electrochemical potential window, and rich redox states. The presence of “(2,6-Dimethylphenyl)hydrazine” in the synthesis process could potentially enhance the interaction with electrolytes and increase the number of exposed active sites .
Nanocrystal Synthesis
This compound may play a role in the synthesis of nanocrystals. Nanocrystals are of significant interest due to their size-dependent properties and potential applications in various fields such as electronics, optics, and materials science. “(2,6-Dimethylphenyl)hydrazine” could be involved in chemical reduction processes that lead to the formation of nanocrystals with controlled size and shape .
Terahertz Radiation Applications
In the field of electromagnetic radiation, “(2,6-Dimethylphenyl)hydrazine” could be used in the development of materials that interact with terahertz radiation. This band of the electromagnetic spectrum is crucial for applications in security, communications, and fundamental scientific research .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of (2,6-Dimethylphenyl)hydrazine are aldehydes and ketones . These organic compounds are crucial in various biochemical processes, serving as intermediates in metabolic pathways. The (2,6-Dimethylphenyl)hydrazine interacts with these targets to form hydrazones .
Mode of Action
(2,6-Dimethylphenyl)hydrazine interacts with its targets through a nucleophilic addition reaction . The nitrogen atom in the hydrazine acts as a nucleophile, attacking the carbonyl carbon in the aldehyde or ketone . This results in the formation of a hydrazone, a compound characterized by a nitrogen-nitrogen double bond .
Biochemical Pathways
The formation of hydrazones by (2,6-Dimethylphenyl)hydrazine affects various biochemical pathways. Specifically, it impacts the metabolism of aldehydes and ketones, which are involved in energy production and other vital biological processes . The downstream effects of this interaction can vary depending on the specific aldehyde or ketone involved.
Result of Action
The molecular effect of (2,6-Dimethylphenyl)hydrazine’s action is the transformation of aldehydes and ketones into hydrazones . This can lead to changes in cellular processes that depend on these compounds. The specific cellular effects would depend on the particular aldehyde or ketone that is targeted.
Propriétés
IUPAC Name |
(2,6-dimethylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-4-3-5-7(2)8(6)10-9/h3-5,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHJMGDYNLOYKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328215 | |
| Record name | (2,6-dimethylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
603-77-0 | |
| Record name | (2,6-dimethylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1362593.png)







![2-Chloro-6-ethoxybenzo[d]thiazole](/img/structure/B1362606.png)

